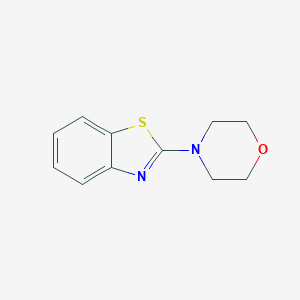![molecular formula C17H17ClOS B188983 Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- CAS No. 91527-91-2](/img/structure/B188983.png)
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is a chemical compound that belongs to the class of thioether ketones. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and act as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use as an anticancer agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-. One potential direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential as a photosensitive compound for the photocleavage of DNA. Additionally, further research could be conducted on its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use in the development of diagnostic tools for various diseases.
Métodos De Síntesis
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- can be synthesized through a multistep process involving the reaction of various chemical compounds such as 4-isopropylthiophenol, 5-chloro-2-nitroaniline, and ethyl acetoacetate. The reaction involves the reduction of the nitro group to an amino group, followed by the condensation of the amino group with the ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced to the corresponding thioether ketone using sodium borohydride.
Aplicaciones Científicas De Investigación
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitive compound for the photocleavage of DNA, as well as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
91527-91-2 |
|---|---|
Nombre del producto |
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- |
Fórmula molecular |
C17H17ClOS |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
1-[5-chloro-2-(4-propan-2-ylphenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C17H17ClOS/c1-11(2)13-4-7-15(8-5-13)20-17-9-6-14(18)10-16(17)12(3)19/h4-11H,1-3H3 |
Clave InChI |
NULCEELOKIFALL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



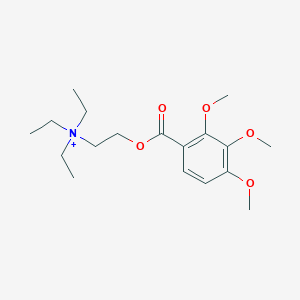
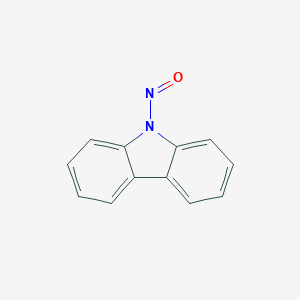
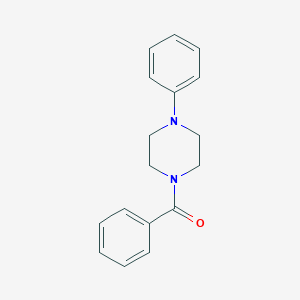
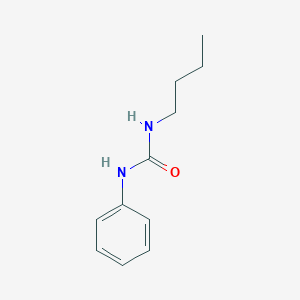
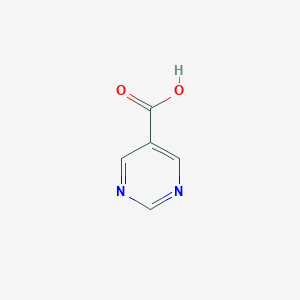
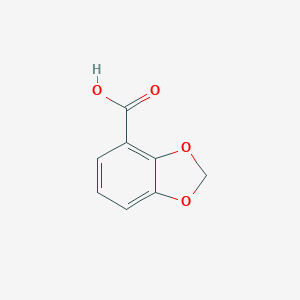
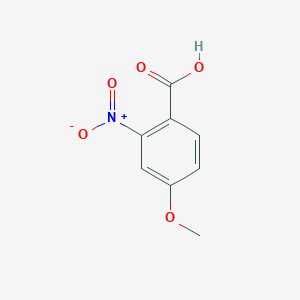
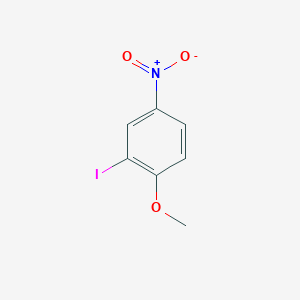
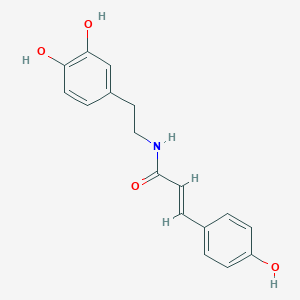
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
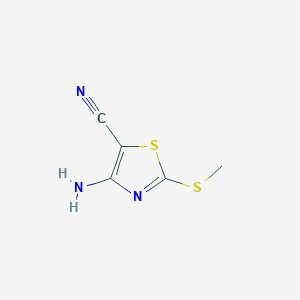
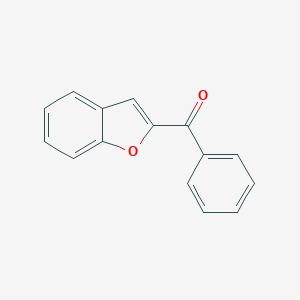
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
